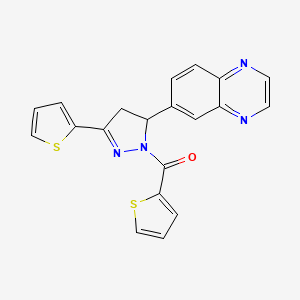
(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C20H14N4OS2 and its molecular weight is 390.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone , also known by its CAS number 946201-63-4 , is a novel pyrazole derivative that has garnered attention for its diverse biological activities. This article reviews its synthesis, characterization, and biological evaluation, focusing on its antimicrobial, antioxidant, and potential anticancer properties.
The molecular formula of the compound is C19H18N4OS with a molecular weight of 350.4 g/mol . The structure features a quinoxaline moiety linked to a thiophene and a pyrazole ring, which are known for their pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₄OS |
| Molecular Weight | 350.4 g/mol |
| CAS Number | 946201-63-4 |
Antimicrobial Activity
A significant aspect of the biological evaluation of this compound is its antimicrobial activity . Studies have demonstrated that derivatives of pyrazole exhibit potent inhibitory effects against various bacterial and fungal strains. For instance, in vitro tests against Staphylococcus aureus, Escherichia coli, and Candida albicans revealed that the compound showed notable antimicrobial efficacy with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
Case Study: Antimicrobial Evaluation
In a study evaluating several pyrazole derivatives, compound 7b was identified as the most effective against multiple pathogens, indicating the potential of these compounds in developing new antibiotics .
Antioxidant Activity
The antioxidant properties of the compound were assessed using DPPH and hydroxyl radical scavenging assays. These assays are designed to measure the ability of compounds to neutralize free radicals, which are implicated in oxidative stress-related diseases. The results indicated that this compound exhibits significant antioxidant activity, potentially contributing to its therapeutic effects .
The primary target for the compound is the transferrin receptor 1 (TfR1) . Binding to TfR1 may disrupt normal iron absorption pathways in cells, which is crucial for various cellular functions and could lead to altered iron homeostasis. This interaction suggests potential applications in conditions where iron metabolism is disrupted.
Computational Studies
Computational studies, including density functional theory (DFT) calculations and molecular docking simulations, have been employed to understand the electronic properties and binding interactions of the compound with biological targets. These studies support experimental findings and provide insights into optimizing the structure for enhanced biological activity .
属性
IUPAC Name |
(3-quinoxalin-6-yl-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl)-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4OS2/c25-20(19-4-2-10-27-19)24-17(12-16(23-24)18-3-1-9-26-18)13-5-6-14-15(11-13)22-8-7-21-14/h1-11,17H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWOCSUKATWQLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)C3=CC=CS3)C4=CC5=NC=CN=C5C=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














